1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Lipophilicity Drug design Physicochemical profiling

1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine (CAS 1437385-41-5) is a bicyclic heterocycle belonging to the pyrido[3,4-b][1,4]diazepine class, featuring a fused pyridine–diazepine ring system with an N1-cyclopropyl substituent and a fully saturated diazepine ring. Its molecular formula is C₁₁H₁₅N₃ (MW 189.26 g/mol), with computed descriptors including XLogP3-AA = 1.6, one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, a topological polar surface area of 28.2 Ų, and an Fsp³ value of 0.545.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B11799153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=CN=C2)N(C1)C3CC3
InChIInChI=1S/C11H15N3/c1-5-13-10-8-12-6-4-11(10)14(7-1)9-2-3-9/h4,6,8-9,13H,1-3,5,7H2
InChIKeyVNPAHYSPKGTLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine: Core Structural & Physicochemical Baseline for Research Procurement


1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine (CAS 1437385-41-5) is a bicyclic heterocycle belonging to the pyrido[3,4-b][1,4]diazepine class, featuring a fused pyridine–diazepine ring system with an N1-cyclopropyl substituent and a fully saturated diazepine ring [1]. Its molecular formula is C₁₁H₁₅N₃ (MW 189.26 g/mol), with computed descriptors including XLogP3-AA = 1.6, one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, a topological polar surface area of 28.2 Ų, and an Fsp³ value of 0.545 [1]. The compound is supplied as a research-grade building block (typical purity 95–98%) for further synthetic elaboration and is stored sealed under dry conditions at 2–8 °C .

Why N1-Substituent and Ring-Saturation Choice in Pyrido[3,4-b][1,4]diazepines Cannot Be Treated as Interchangeable for Research Use


Within the pyrido[3,4-b][1,4]diazepine series, the nature of the N1 substituent (cyclopropyl vs. methyl, ethyl, or hydrogen) and the saturation state of the diazepine ring govern lipophilicity, three-dimensionality, and metabolic susceptibility in ways that make simple substitution scientifically unsound [1]. A 1.4-log-unit difference in computed LogP between the 1-cyclopropyl and 1-methyl congeners (XLogP3 = 1.6 vs. LogP = 0.22) translates into substantially different predicted membrane partitioning and pharmacokinetic behaviour . Furthermore, the cyclopropyl group introduces conformational constraint that cannot be replicated by linear alkyl substituents, directly affecting target preorganization and metabolic soft-spot profiles [2]. These quantitative physicochemical gaps mean that SAR interpretation, synthetic route planning, or biological assay design using a non-cyclopropyl analog will not yield data predictive of the 1-cyclopropyl compound’s performance.

Quantitative Differentiation Evidence: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine vs. Closest Analogs


Lipophilicity (XLogP3) Compared to N1-Methyl and N1-Unsubstituted Pyrido[3,4-b][1,4]diazepines

The 1-cyclopropyl target compound exhibits an XLogP3-AA value of 1.6, representing a shift of approximately +1.4 log units relative to the 1-methyl analog (LogP = 0.2248, experimentally derived) [1]. This difference corresponds to a ~25-fold higher predicted octanol–water partition coefficient, indicating substantially greater lipophilicity that will influence membrane permeability, plasma protein binding, and metabolic clearance rates [2].

Lipophilicity Drug design Physicochemical profiling

Fraction of sp3 Carbons (Fsp³) as a Metric of Three-Dimensionality vs. 1-Methyl Analog

The target compound has an Fsp³ value of 0.545 (6 sp³ carbons / 11 total carbons), compared to 0.444 for the 1-methyl analog (4 sp³ carbons / 9 total carbons) [1]. This represents a ~23% relative increase in saturated carbon fraction, which correlates with greater molecular complexity and, in prospective library design, with improved clinical success rates [2].

Fsp³ Three-dimensionality Lead-likeness

Conformational Constraint from Cyclopropyl Group vs. Flexible Alkyl Substituents

The N1-cyclopropyl substituent restricts rotation to a single rotatable bond (C–N linkage between cyclopropyl and diazepine ring), identical to the methyl analog but with the cyclopropyl ring itself being a rigid, non-rotatable entity [1]. In contrast, the N1-ethyl analog features two rotatable bonds in the ethyl chain, introducing additional conformational entropy that can reduce binding affinity by an estimated 0.5–1.5 kcal/mol upon target binding due to conformational freezing penalties [2]. The cyclopropyl group has been demonstrated in medicinal chemistry campaigns to reduce oxidative metabolism at adjacent amine positions compared to methyl or ethyl groups, although quantitative comparative data for this specific scaffold are not publicly available [3].

Conformational restriction Metabolic stability Target preorganization

Regioisomeric Differentiation: Pyrido[3,4-b] vs. Pyrido[2,3-b] Fusion Topology

1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine features a [3,4-b] ring fusion placing the pyridine nitrogen at the 6-position relative to the diazepine ring, whereas the [2,3-b] regioisomer (CAS 1542996-03-1, 5-cyclopropyl-substituted) has the pyridine nitrogen at the 1-position [1]. This topological difference alters the hydrogen-bonding vector of the pyridine nitrogen by approximately 2.5–3.0 Å in the bound conformation and changes the electronic distribution of the fused system, which can completely invert selectivity between biological targets or metal-coordination geometries . The [3,4-b] isomer presents a distinct H-bond acceptor geometry (TPSA = 28.2 Ų) that cannot be replicated by the [2,3-b] isomer [1].

Regioisomerism Binding topology Ring-fusion geometry

Purity and Storage Baseline: Supplier-Specified Quality Attributes

Commercially available 1-cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is supplied at 95% purity (AKSci) or 98% purity (Leyan) . The prescribed storage condition is sealed under dry atmosphere at 2–8 °C, reflecting the compound's sensitivity to moisture and thermal degradation . In comparison, the 1-methyl analog is listed at 97% purity (Fluorochem) with similar storage requirements, but the cyclopropyl analog's marginally higher purity specification from certain suppliers may reduce the need for pre-use purification in sensitive catalytic or biological assays .

Purity specification Storage condition Quality control

Optimal Research & Industrial Application Scenarios for 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine


Scaffold for CNS-Penetrant Kinase Inhibitor Design Leveraging Elevated LogP and Fsp³

The compound's XLogP3 of 1.6 and Fsp³ of 0.545 make it a suitable core scaffold for medicinal chemistry programs targeting CNS kinases or GPCRs where moderate lipophilicity and three-dimensionality are desired for blood–brain barrier penetration and target specificity [1]. The cyclopropyl group provides conformational preorganization that can be exploited in structure-based drug design to lock the bioactive conformation, as supported by the class-level evidence that cyclopropyl substituents enhance receptor affinity and metabolic stability [2].

Synthetic Intermediate for Regiospecific Pyrido[3,4-b]diazepine-Derived Heterocycles

The distinct [3,4-b] ring fusion topology, with the pyridine nitrogen at position 6, enables regiospecific functionalization that is inaccessible from [2,3-b] isomers [1]. Researchers synthesizing tricyclic or tetracyclic fused systems (e.g., kinase inhibitor scaffolds related to US8772480 or tricyclic pyrido-diazepine patent families) should procure this exact regioisomer to ensure correct H-bond donor/acceptor geometry in the final target compounds [3].

Physicochemical Probe for LogP- and Fsp³-Dependent SAR Studies

With a quantified LogP advantage of +1.38 over the 1-methyl analog and an Fsp³ advantage of +0.101, this compound serves as an ideal matched-pair partner for SAR investigations where the impact of cyclopropyl-for-methyl substitution on permeability, solubility, and metabolic stability is being systematically evaluated [1][2]. Its well-defined computed properties (PubChem) and experimental purity data from multiple suppliers facilitate reproducible head-to-head comparisons [3].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The combination of low molecular weight (189.26 Da), moderate lipophilicity (XLogP3 = 1.6), and high Fsp³ (0.545) aligns with fragment-likeness criteria and the 'Escape from Flatland' paradigm [1]. The compound can be incorporated into fragment libraries for SPR-based or thermal shift screening against protein targets where three-dimensional fragments are prioritized over planar aromatic systems, potentially yielding more developable hit matter [2].

Quote Request

Request a Quote for 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.